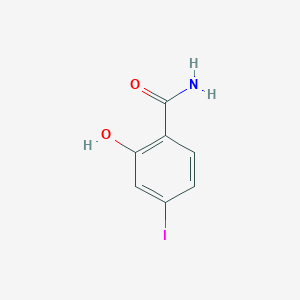

2-Hydroxy-4-iodobenzamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

18071-53-9 |

|---|---|

Fórmula molecular |

C7H6INO2 |

Peso molecular |

263.03 g/mol |

Nombre IUPAC |

2-hydroxy-4-iodobenzamide |

InChI |

InChI=1S/C7H6INO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) |

Clave InChI |

JRRKVYZFOZKNGZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1I)O)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-4-iodobenzamide, a halogenated benzamide (B126) derivative of interest in medicinal chemistry and organic synthesis. The document outlines the primary synthetic pathway, detailed experimental protocols, and key quantitative data to support research and development activities.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most common and direct method for the synthesis of this compound is through the electrophilic aromatic substitution (iodination) of salicylamide (B354443).[1][2][3][4] In this reaction, an iodine cation (I+) is generated in situ and subsequently attacks the electron-rich aromatic ring of salicylamide.

The hydroxyl (-OH) and amide (-CONH2) groups on the salicylamide ring are ortho, para-directing activators.[3][4] The hydroxyl group is a strongly activating group, directing the incoming electrophile to the positions ortho and para to it.[4] The amide group is a deactivating group. Due to steric hindrance at the ortho position adjacent to the hydroxyl group, the major product of this reaction is the para-substituted isomer, this compound.[1][4]

The generation of the iodine electrophile is typically achieved by the oxidation of sodium iodide (NaI) with sodium hypochlorite (B82951) (NaOCl).[1][4][5]

Logical Reaction Flow

Figure 1: Synthesis pathway of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[1][4]

Materials:

-

Salicylamide

-

Absolute Ethanol

-

Sodium Iodide (NaI)

-

6% Sodium Hypochlorite (NaOCl) solution (commercial bleach)

-

10% (w/v) Sodium Thiosulfate (Na2S2O3) solution

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolution of Salicylamide: In a 100-mL round-bottom flask, dissolve approximately 1.0 g of salicylamide in 20 mL of absolute ethanol. Gentle warming by hand may be required to facilitate dissolution.[4]

-

Addition of Sodium Iodide: To the ethanolic solution of salicylamide, add sodium iodide.

-

Generation of Electrophile and Iodination: Slowly add 6% sodium hypochlorite solution to the reaction mixture. The reaction of sodium iodide and sodium hypochlorite generates the iodine electrophile (I+), which then reacts with salicylamide.[1][4]

-

Quenching Excess Oxidant: After the addition of sodium hypochlorite is complete, add a 10% (w/v) sodium thiosulfate solution to quench any excess sodium hypochlorite.[6]

-

Neutralization and Precipitation: Neutralize the reaction mixture by adding hydrochloric acid. This step is crucial for the precipitation of the product.[1]

-

Isolation of Product: Collect the resulting solid precipitate by vacuum filtration.[1]

-

Purification: The crude product can be further purified by recrystallization, if necessary, to obtain a product of high purity.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound and related isomers.

| Parameter | Value | Reference |

| Reactant | ||

| Salicylamide Molecular Weight | 137.14 g/mol | [1] |

| Product | ||

| This compound Molecular Weight | 263.03 g/mol | [1][7] |

| This compound Melting Point | 206 °C | [4][8] |

| 2-Hydroxy-5-iodobenzamide Melting Point | 228 °C | [4][8][9] |

| Reaction Yield | ||

| Percent Yield | ~32.33% | [1] |

Note: The literature often reports the synthesis of a mixture of iodosalicylamide isomers. The melting point is a key characteristic for distinguishing between the 4-iodo and 5-iodo isomers. The reported yield is for the collected iodosalicylamide product, which is predominantly the 4-iodo isomer.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the hydroxyl (-OH), amide (-CONH2), and the substitution pattern on the benzene (B151609) ring. The product is expected to show a 1,2,4-trisubstituted benzene ring pattern.[1]

-

Melting Point Analysis: The melting point of the purified product can be compared with literature values to confirm the identity of the synthesized isomer.[4][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and confirm the position of the iodine substituent on the aromatic ring.

References

- 1. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 2. echemi.com [echemi.com]

- 3. brainly.com [brainly.com]

- 4. studylib.net [studylib.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. organic chemistry - Mechanisms involved in iodination of salicylamide protocol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 4-Iosalicylamide Lab Report - 560 Words | Internet Public Library [ipl.org]

- 9. Iodination Of Salicylamide Lab Report | PDF [slideshare.net]

2-Hydroxy-4-iodobenzamide chemical properties and structure

This technical guide provides a detailed overview of the chemical properties, structure, and potential biological activities of 2-Hydroxy-4-iodobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.

Core Chemical Properties and Structure

This compound is a halogenated derivative of salicylamide (B354443). The introduction of an iodine atom to the benzene (B151609) ring can significantly influence its physicochemical properties and biological activity compared to the parent compound.

Structure:

-

IUPAC Name: this compound

-

SMILES: c1cc(c(cc1I)O)C(=O)N[2]

-

InChI Key: InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)

Physicochemical Data:

| Property | Value (for 2-Hydroxy-4-iodobenzoic acid) |

| Melting Point | 229-234 °C[3] |

| Solubility | Data not available |

| pKa | Data not available |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of 2-Hydroxy-4-iodobenzoic acid. The following is a detailed experimental protocol based on general procedures for the synthesis of salicylamides.[4][5][6]

Materials:

-

2-Hydroxy-4-iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask, suspend 2-Hydroxy-4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Removal of Excess Thionyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide (excess) to the solution with vigorous stirring.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C=O).

-

Mass Spectrometry: To determine the molecular weight.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the structural motif of iodinated benzamides suggests potential inhibitory activity against monoamine oxidase B (MAO-B).[7][8] MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Hypothesized Mechanism of Action:

It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of MAO-B. The benzamide (B126) moiety could interact with the active site of the enzyme, while the iodine and hydroxyl substitutions could influence binding affinity and selectivity.

Signaling Pathway:

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the dopamine (B1211576) metabolic pathway. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to an increase in its synaptic concentration. This can help to alleviate the motor symptoms associated with a dopamine deficit.

The following diagram illustrates the proposed role of this compound in the dopamine signaling pathway.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly as an inhibitor of MAO-B. Further research is warranted to experimentally determine its physicochemical properties, confirm its biological targets, and evaluate its therapeutic potential. This technical guide provides a foundational framework for initiating such investigations.

References

- 1. angenechemical.com [angenechemical.com]

- 2. chemcd.com [chemcd.com]

- 3. 2-羟基-4-碘苯甲酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Preparation method of salicylamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. US2570502A - Preparation of salicylamide - Google Patents [patents.google.com]

- 6. Process for preparing salicylamide compounds - Patent 0143628 [data.epo.org]

- 7. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Hydroxy-4-iodobenzamide

Introduction

2-Hydroxy-4-iodobenzamide is a small molecule belonging to the class of substituted benzamides. Its structure, featuring a hydroxyl group and an iodine atom on the benzamide (B126) scaffold, suggests potential interactions with various biological targets. Based on the known pharmacological activities of analogous compounds, two primary putative mechanisms of action are proposed for this compound: antagonism of the dopamine (B1211576) D2 receptor and inhibition of the enzyme tyrosinase. This guide will provide a detailed exploration of these potential mechanisms, supported by data from related compounds, experimental protocols, and pathway visualizations.

Putative Mechanism 1: Dopamine D2 Receptor Antagonism

Substituted benzamides, particularly those with iodine substitutions, are well-established ligands for the dopamine D2 receptor. Radioiodinated benzamides, such as [¹²⁵I]Iodobenzamide (IBZM), are widely used as radioligands in single-photon emission computed tomography (SPECT) to visualize and quantify D2 receptors in the brain.[1][2][3][4][5] The structural similarity of this compound to these compounds strongly suggests that it may also act as a dopamine D2 receptor antagonist.

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability. As an antagonist, this compound would bind to the D2 receptor but not activate it, thereby blocking the downstream signaling cascade initiated by dopamine.

Caption: Putative antagonism of the Dopamine D2 receptor signaling pathway.

Quantitative Data from Related Compounds

The following table summarizes binding affinity data for a closely related radioiodinated benzamide, (S)-(-)-[¹²⁵I]IBZM, to the dopamine D2 receptor.

| Compound | Target | K_d (nM) | B_max (pmol/mg protein) | Reference |

| (S)-(-)-[¹²⁵I]IBZM | Dopamine D2 Receptor | 0.43 | 0.48 | [6] |

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 cells).

-

Radioligand: [³H]Spiperone or [¹²⁵I]Iodobenzamide.

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration close to its K_d, and either the test compound at various concentrations, the buffer for total binding, or the non-specific binding control (haloperidol).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression.

-

Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: General workflow for a competitive radioligand binding assay.

Putative Mechanism 2: Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[7][8][9][10] It is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] Many phenolic compounds are known to be inhibitors of tyrosinase. The 2-hydroxybenzamide structure of the target molecule makes it a candidate for tyrosinase inhibition.

Signaling Pathway (Melanogenesis)

Tyrosinase inhibitors act by directly interfering with the enzymatic activity of tyrosinase within melanocytes, thereby reducing the production of melanin. The mechanism of inhibition by phenolic compounds often involves the chelation of the copper ions in the active site of the enzyme, which are essential for its catalytic activity.

Caption: Putative inhibition of the melanogenesis pathway via tyrosinase.

Quantitative Data from Related Compound Classes

While no specific data exists for this compound, various phenolic compounds have been shown to inhibit tyrosinase. The following table provides examples of IC₅₀ values for other tyrosinase inhibitors.

| Compound Class | Example Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Dihydrochalcones | Compound 6c | Mushroom Tyrosinase | 1.28 (monophenolase) | [9] |

| 5.22 (diphenolase) | [9] | |||

| Stilbenoids | Oxyresveratrol | Mushroom Tyrosinase | ~1.5 (32x more potent than kojic acid) | [10] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase.

-

Substrate: L-DOPA (3,4-dihydroxy-L-phenylalanine).

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

-

Test compound: this compound.

-

Positive control: Kojic acid.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound and the positive control (kojic acid) in the phosphate buffer.

-

In a 96-well microplate, add the phosphate buffer, the tyrosinase solution, and either the test compound at various concentrations or the buffer for the control reaction.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (the change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, a strong inference can be made based on its chemical structure and the known activities of related compounds. The iodinated benzamide scaffold points towards a likely role as a dopamine D2 receptor antagonist, a class of compounds with significant applications in neuroscience and medical imaging. Concurrently, the presence of a phenolic hydroxyl group suggests a potential for tyrosinase inhibition, a mechanism relevant to dermatology and cosmetology. Further experimental validation using the protocols outlined in this guide is necessary to confirm these putative mechanisms and to quantify the potency and selectivity of this compound for these biological targets.

References

- 1. Comparison of two radioiodinated ligands of dopamine D2 receptors in animal models: iodobenzamide and iodoethylspiperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [123I]Iodobenzamide binding to the rat dopamine D2 receptor in competition with haloperidol and endogenous dopamine--an in vivo imaging study with a dedicated small animal SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo studies of [125I]iodobenzamide and [11C]iodobenzamide: a ligand suitable for positron emission tomography and single photon emission tomography imaging of cerebral D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of in vivo binding of 125I-labeled 3-iodobenzamide (IBZM) to dopamine receptors by D2 antagonist and agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D-2 receptor imaging radiopharmaceuticals: synthesis, radiolabeling, and in vitro binding of (R)-(+)- and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N- [(1-ethyl-2-pyrrolidinyl)methyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-iodobenzamide, a halogenated derivative of salicylamide (B354443). Due to a notable scarcity of specific research on this particular isomer, this document consolidates the available chemical data and presents a discussion of synthetic approaches and potential biological activities based on closely related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical potential of this compound, while clearly delineating the current knowledge gaps and areas requiring further investigation.

Chemical Identity and Properties

This compound is a substituted aromatic compound with a molecular structure featuring a benzamide (B126) core with a hydroxyl group at the 2-position and an iodine atom at the 4-position.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 18071-53-9 | [1][2] |

| Molecular Formula | C₇H₆INO₂ | [1][2] |

| Molecular Weight | 263.03 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Salicylamide, 4-iodo-; Benzamide, 2-hydroxy-4-iodo- | [1] |

| Canonical SMILES | C1=CC(=C(C=C1I)O)C(=O)N | |

| InChI | InChI=1S/C7H6INO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents |

Note: Some properties are predicted based on the chemical structure and data for related compounds due to the limited experimental data available for this compound.

Synthesis and Manufacturing

Hypothetical Synthetic Pathway

A potential and straightforward approach to synthesize this compound is through the electrophilic iodination of 2-hydroxybenzamide (salicylamide). The hydroxyl and amide groups are ortho- and para-directing activators, which would favor the substitution at the 4-position.

Caption: Hypothetical synthesis of this compound.

Disclaimer: This represents a theoretical synthetic workflow. The actual reaction conditions, including the choice of iodinating agent, solvent, temperature, and reaction time, would require experimental optimization.

Potential Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common iodination reactions of phenols.

Materials:

-

2-Hydroxybenzamide (Salicylamide)

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Appropriate solvent (e.g., Acetic Acid, N,N-Dimethylformamide)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., recrystallization or column chromatography)

Procedure:

-

Dissolve 2-hydroxybenzamide in a suitable solvent in a reaction vessel equipped with a stirrer.

-

Slowly add the iodinating agent (e.g., N-iodosuccinimide) to the solution at a controlled temperature.

-

Allow the reaction to proceed with stirring for a specified duration, monitoring the progress by an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and isolate the crude product.

-

Purify the crude product using a suitable method such as recrystallization or column chromatography to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Note: This protocol is illustrative and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate safety assessments before attempting any synthesis.

Biological Activity and Drug Development Potential

There is a significant lack of published data on the specific biological activities of this compound. However, the broader class of salicylamide and iodobenzamide derivatives has been the subject of considerable research, revealing a wide range of pharmacological effects. These findings may offer insights into the potential therapeutic applications of this compound.

Potential Areas of Biological Investigation

Based on the activities of related compounds, future research on this compound could explore the following areas:

-

Antiviral Activity: Salicylamide derivatives have demonstrated potent antiviral properties, including activity against HBV and a broad range of RNA and DNA viruses.[3][4]

-

Anti-inflammatory and Analgesic Effects: As a derivative of salicylamide, it may possess anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

-

Anticancer Properties: Various benzamide derivatives have been investigated as anticancer agents, with mechanisms including the regulation of cell signaling pathways like PI3K/AKT.[6]

-

Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors.

-

Antimicrobial and Antifungal Activity: The salicylamide core is a known pharmacophore in some antimicrobial and antifungal agents.[5]

Table 2: Reported Biological Activities of Related Salicylamide Derivatives

| Derivative Class | Reported Biological Activity | Potential Mechanism of Action | Reference |

| Salicylamides | Anti-HBV | Impairment of HBV core protein expression, disruption of capsid formation. | [3] |

| Salicylamides | Broad-spectrum antiviral | Inhibition of viral replication. | [4] |

| Salicylamides | Anti-estrogenic | Inhibition of uterotrophic activity. | [7] |

| Salicylamides | Analgesic, antipyretic, anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [5] |

| Flavonoid-based amides | Anticancer (TNBC) | Regulation of the PI3K/AKT signaling pathway. | [6] |

It is crucial to emphasize that these are potential areas of investigation, and the actual biological profile of this compound can only be determined through dedicated experimental studies.

Signaling Pathway Visualization (Hypothetical)

Given the anticancer activity of some benzamide derivatives that target the PI3K/AKT pathway, a diagram illustrating this pathway is provided for context.[6] It is important to note that the involvement of this compound in this or any other signaling pathway has not been experimentally confirmed.

Caption: Hypothetical inhibition of the PI3K/AKT pathway by a benzamide derivative.

Conclusion and Future Directions

This compound remains a largely unexplored chemical entity. While its fundamental chemical properties can be inferred, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. The information presented in this guide on related compounds suggests that this compound could possess interesting pharmacological properties.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound.

-

Conducting comprehensive spectroscopic and analytical characterization of the purified compound.

-

Undertaking in vitro screening to evaluate its potential biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory effects.

-

Investigating the mechanism of action and identifying potential molecular targets if any significant biological activity is observed.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting both the potential of this compound and the critical need for foundational research to unlock its scientific value.

References

- 1. angenechemical.com [angenechemical.com]

- 2. chemcd.com [chemcd.com]

- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

Spectroscopic Profile of 2-Hydroxy-4-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-iodobenzamide. Due to the limited availability of public experimental spectra, this guide combines predicted data with generalized experimental protocols to serve as a reference for researchers working with this compound. The information herein is intended to assist in the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound (C₇H₆INO₂) is a halogenated derivative of salicylamide. The presence of an iodine atom, a hydroxyl group, and an amide group on the benzene (B151609) ring imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the structure and purity of the compound. This guide covers the essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~8.0 - 8.5 | Singlet (broad) | 1H | Amide -NH₂ |

| ~7.5 - 8.0 | Singlet (broad) | 1H | Amide -NH₂ |

| ~7.6 | Doublet | 1H | Aromatic H-6 |

| ~7.2 | Doublet of doublets | 1H | Aromatic H-5 |

| ~7.1 | Doublet | 1H | Aromatic H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~160 | C-OH (Aromatic) |

| ~140 | C-I (Aromatic) |

| ~130 | Aromatic CH |

| ~120 | Aromatic CH |

| ~118 | C-CONH₂ (Aromatic) |

| ~115 | Aromatic CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H and N-H stretching |

| 3200 - 3000 | Medium | Aromatic C-H stretching |

| 1680 - 1640 | Strong | C=O stretching (Amide I) |

| 1620 - 1580 | Medium | N-H bending (Amide II) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1300 - 1200 | Strong | C-O stretching (Phenolic) |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 600 - 500 | Medium to Weak | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 263.95 | [M+H]⁺ (Monoisotopic) |

| 262.94 | [M]⁺ (Monoisotopic) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific laboratory setups.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

Data Processing: The instrument software will process the raw data to generate the mass spectrum, showing the mass-to-charge ratios of the detected ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

2-Hydroxy-4-iodobenzamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Hydroxy-4-iodobenzamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally related molecules and established principles of medicinal chemistry to provide a predictive framework and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a halogenated benzamide (B126) derivative. The presence of the iodine atom, a hydroxyl group, and an amide group dictates its physicochemical properties, including solubility and stability. Its molecular formula is C7H6INO2, and it has a molecular weight of approximately 263.03 g/mol .[1][2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Weight | 263.03 g/mol | Calculated from the molecular formula C7H6INO2.[1][2] |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. N-hydroxy-4-iodobenzamide is described as a white to off-white solid.[3] |

| Melting Point (°C) | 180 - 230 | 2-Hydroxy-5-iodobenzamide (B1149336) has a melting point of 186-188 °C[4][5], while 2-Hydroxy-4-iodobenzoic acid has a melting point of 229-234 °C. The melting point of this compound is expected to be within a similar range. |

| LogP (Octanol/Water) | ~2.5 | PubChem computes a XLogP3 of 2.5 for the isomeric 2-hydroxy-3-iodobenzamide.[6] The position of the iodine is not expected to drastically alter this value. |

| pKa | Phenolic Hydroxyl: ~8-10 Amide N-H: ~17 | The phenolic hydroxyl group is acidic, while the amide proton is generally not considered acidic under physiological conditions. |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and biological testing. Based on its structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The presence of polar functional groups (hydroxyl and amide) allows for hydrogen bonding with water. However, the aromatic ring and the large iodine atom contribute to its hydrophobic character, limiting aqueous solubility. This is a common characteristic for similar aromatic compounds.[7] |

| Polar Organic Solvents | Soluble | Expected to be soluble in solvents like ethanol, methanol, DMSO, and DMF due to the ability to form hydrogen bonds and favorable dipole-dipole interactions. N-hydroxy-4-iodobenzamide is noted to be soluble in polar organic solvents.[3] |

| Non-Polar Organic Solvents | Poorly soluble | Limited solubility is expected in solvents like hexane (B92381) and toluene (B28343) due to the polar nature of the hydroxyl and amide groups. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

-

Stability Profile

The stability of this compound must be evaluated under various stress conditions to understand its degradation pathways and establish its shelf-life.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| Thermal | Likely stable at room temperature. Degradation may occur at elevated temperatures. | Potential for hydrolysis of the amide bond or other thermal decomposition reactions. |

| Hydrolytic (pH) | Stable at neutral pH. Susceptible to hydrolysis at acidic and basic pH. | Acid or base-catalyzed hydrolysis of the amide bond to form 2-hydroxy-4-iodobenzoic acid and ammonia. |

| Oxidative | Potentially susceptible to oxidation. | The phenolic hydroxyl group can be a site for oxidation. Iodinated aromatic compounds can undergo oxidative degradation.[10] |

| Photostability | Potentially susceptible to photodegradation. | Aromatic iodides can be photolabile, leading to deiodination upon exposure to UV light.[10] |

Experimental Protocols for Stability Studies

Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating analytical method.

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the stress conditions outlined below. Include control samples stored under normal conditions.

-

Analysis: At specified time points, analyze the stressed samples and controls using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Store solid drug and solution at 60 °C for 7 days.

-

Photostability: Expose the solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A dark control should be run in parallel.

Potential Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of similar compounds, several degradation pathways can be postulated.[10]

Analytical Methodologies

A stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.

Table 4: Recommended HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for aromatic compounds.[8] |

| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elution | A common mobile phase for separating compounds of similar polarity. The acid improves peak shape.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | The aromatic ring provides strong UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended due to its high sensitivity and ability to provide molecular weight information.[8][9]

Conclusion

This guide provides a predictive overview and a practical framework for investigating the solubility and stability of this compound. While direct experimental data is scarce, the information compiled from analogous structures offers valuable insights for researchers. The detailed experimental protocols provided herein will enable the systematic characterization of this compound, which is essential for its potential development as a therapeutic agent or a research tool. It is strongly recommended that these predictive data be confirmed through rigorous laboratory experimentation as outlined.

References

- 1. angenechemical.com [angenechemical.com]

- 2. chemcd.com [chemcd.com]

- 3. CAS 2593-31-9: N-hydroxy-4-iodobenzamide | CymitQuimica [cymitquimica.com]

- 4. 2-hydroxy-5-iodobenzamide | 18179-40-3 [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. q1scientific.com [q1scientific.com]

2-Hydroxy-4-iodobenzamide: A Scoping Review of Potential Biological Activities

Disclaimer: Direct experimental data on the biological activities of 2-Hydroxy-4-iodobenzamide is limited in publicly available scientific literature. This technical guide, therefore, summarizes available information on its synthesis and explores potential biological activities based on studies of structurally related salicylamide (B354443) and 4-hydroxybenzamide (B152061) derivatives. The information presented regarding its potential mechanisms of action and signaling pathways is speculative and intended to guide future research.

Introduction

This compound is a halogenated derivative of salicylamide, a class of compounds with a well-established presence in medicinal chemistry. The introduction of an iodine atom to the salicylamide scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and may introduce new biological activities.[1] Halogenated benzamides are of strategic importance in drug discovery, with iodine substitution, in particular, offering unique potential for forming halogen bonds with biological targets and serving as a handle for further synthetic modifications.[1] While direct studies on this compound are scarce, the known biological activities of its parent structures and derivatives suggest potential therapeutic applications ranging from antimicrobial and anticancer to the modulation of ion channels involved in pain and inflammation.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of salicylamide. This reaction is an electrophilic aromatic substitution, where an iodinating agent is used to introduce an iodine atom onto the electron-rich aromatic ring of salicylamide.[2] The hydroxyl and amide groups of salicylamide direct the substitution, and the reaction conditions can be controlled to favor the formation of the 4-iodo isomer. Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS).[2]

A general workflow for the synthesis is outlined below:

Potential Biological Activities Based on Related Compounds

Antimicrobial Activity

Salicylamide derivatives are known to possess antimicrobial properties. Studies on various substituted salicylamides have demonstrated activity against a range of bacterial and mycobacterial strains.[3] For instance, certain N-phenylsalicylamide derivatives have shown high biological activity against Staphylococcus aureus, Mycobacterium marinum, and Mycobacterium kansasii.[3] Furthermore, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives exhibited a broad spectrum of activity against both bacteria and fungi.[4] The presence of the 2-hydroxybenzamide (salicylamide) core in these active compounds suggests that this compound could be a candidate for antimicrobial screening.

Anticancer Activity

The 4-hydroxybenzamide scaffold is present in a variety of bioactive compounds with antitumor effects.[5] Derivatives of 4-hydroxybenzamide have been investigated as potential anticancer agents, notably as histone deacetylase (HDAC) inhibitors.[6] HDAC inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[6] Additionally, O-alkylamino-tethered salicylamide derivatives have been designed and evaluated as potent anticancer agents, with some compounds showing broad anti-proliferative activities against breast cancer cell lines.[7] Mechanistic studies of one such derivative indicated that it could inhibit STAT3 phosphorylation, a key signaling pathway in many cancers.[7] This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

P2X Receptor Modulation

There is growing interest in the role of purinergic P2X receptors, particularly the P2X4 subtype, in chronic pain and neuroinflammation.[8][9][10] These ATP-gated ion channels, when overexpressed in microglia, contribute to the development of neuropathic pain.[9] Consequently, P2X4 receptor antagonists are being actively pursued as potential therapeutics.[8][10] Notably, some salicylamide derivatives have been identified as allosteric inhibitors of the P2X1 receptor.[11] While no direct studies link this compound to P2X4, its structural similarity to other P2X receptor modulators makes this an intriguing area for future investigation. A patent broadly mentioning compounds including this compound in the context of P2X4 receptor antagonists further suggests this potential, though specific data is lacking.

The following diagram illustrates the general role of P2X4 receptors in microglia in the context of neuropathic pain, a potential target for compounds like this compound and its derivatives.

Experimental Protocols

Due to the absence of specific biological studies on this compound, detailed experimental protocols for its evaluation are not available. However, based on the activities of related compounds, standard assays could be employed for its characterization.

Table 1: Potential Experimental Assays for Biological Characterization

| Biological Activity | Experimental Assay | Description |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | A serial dilution of the compound is incubated with various bacterial or fungal strains to determine the lowest concentration that inhibits visible growth. |

| Anticancer | MTT or SRB Assay | These colorimetric assays are used to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines by measuring cell viability. |

| Western Blot | This technique can be used to investigate the effect of the compound on specific protein expression levels, such as STAT3 phosphorylation, in cancer cells. | |

| P2X Receptor Modulation | Calcium Influx Assay | Cells expressing the target P2X receptor (e.g., P2X4) are loaded with a calcium-sensitive dye. The ability of the compound to inhibit ATP-induced calcium influx is measured. |

| Electrophysiology (Patch-Clamp) | This technique directly measures the ion channel activity of P2X receptors in response to ATP and the modulatory effects of the test compound. |

Quantitative Data

No quantitative data, such as IC50 or MIC values, for this compound are currently available in the public domain. The table below is a template that could be used to summarize such data once it becomes available through future research.

Table 2: Template for Quantitative Biological Data

| Biological Activity | Assay | Target/Cell Line | IC50 / EC50 / MIC |

| Data Not Available |

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity based on the known properties of the salicylamide and 4-hydroxybenzamide scaffolds. The presence of iodine offers opportunities for enhanced biological interactions and further chemical modifications. Future research should focus on the systematic evaluation of this compound for antimicrobial, anticancer, and ion channel modulatory activities. In vitro screening followed by in vivo studies of any promising activities will be crucial to determine the therapeutic potential of this compound and its derivatives. The speculative link to P2X4 receptors, in particular, warrants further investigation, as novel antagonists for this target are sought after for the treatment of chronic pain and neuroinflammatory conditions.

References

- 1. This compound | 18071-53-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine‐based P2X4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxybenzamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, at the 4-position of this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of 2-hydroxy-4-iodobenzamide derivatives and their analogues, focusing on their synthesis, potential biological activities, and underlying mechanisms of action. While direct quantitative data for this compound itself is limited in publicly available literature, this guide collates and presents data from closely related analogues to provide a valuable resource for researchers in the field.

Synthesis of 2-Hydroxybenzamide Derivatives

The synthesis of 2-hydroxybenzamide derivatives can be achieved through various synthetic routes. A common approach involves the amidation of a corresponding salicylic (B10762653) acid derivative. For the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, a metal-free, PhIO-mediated oxidation reaction of 2-aryloxybenzamides has been reported as an efficient method.[1] The general synthetic pathway can be conceptualized as a multi-step process starting from ortho-iodobenzoic acid.[1]

Illustrative Synthetic Workflow

References

Whitepaper: In Silico Modeling of 2-Hydroxy-4-iodobenzamide Interactions with Tyrosinase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a hypothetical case study. As of the time of writing, specific in silico modeling studies for 2-Hydroxy-4-iodobenzamide are not publicly available. This document outlines a best-practice methodology and presents illustrative data for the purpose of demonstrating the in silico evaluation process.

Introduction

This compound is a small molecule belonging to the benzamide (B126) class of compounds. Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, offers a powerful, cost-effective, and rapid approach to predict the binding affinity and interaction mechanisms of small molecules with biological targets.[1][2] This whitepaper presents a hypothetical in silico investigation of this compound as a potential inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and a target for hyperpigmentation disorders.[3][4][5]

Experimental Protocols: A Hypothetical In Silico Study

This section details a robust, hypothetical methodology for evaluating the interaction between this compound and human tyrosinase.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[1][6]

-

Protein Preparation:

-

The three-dimensional crystal structure of human tyrosinase would be obtained from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands would be removed from the structure.

-

Polar hydrogen atoms would be added, and Kollman charges would be assigned to the protein atoms.

-

The prepared protein structure would be saved in the PDBQT format for use with docking software like AutoDock Vina.[6]

-

-

Ligand Preparation:

-

The 3D structure of this compound would be generated using a chemical drawing tool like ChemDraw and optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges would be computed, and rotatable bonds would be defined.

-

The prepared ligand structure would be saved in the PDBQT format.

-

-

Docking Simulation:

-

A grid box would be defined to encompass the active site of tyrosinase, typically centered on the catalytic copper ions.

-

Molecular docking would be performed using AutoDock Vina, employing a genetic algorithm to explore the conformational space of the ligand within the defined active site.[7]

-

The simulation would generate multiple binding poses, ranked by their predicted binding affinity (docking score) in kcal/mol.[6]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[8][9][10]

-

System Preparation:

-

The highest-ranked docked pose of the this compound-tyrosinase complex from the docking study would be selected as the starting structure.

-

The complex would be solvated in a cubic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) would be added to neutralize the system.[9]

-

-

Simulation Parameters:

-

A suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) would be applied.[9]

-

The system would first undergo energy minimization to remove steric clashes.

-

The system would then be gradually heated to a physiological temperature (e.g., 310 K) under the NVT (constant volume) ensemble, followed by equilibration under the NPT (constant pressure) ensemble.

-

A production MD run of at least 100 nanoseconds would be performed.

-

-

Trajectory Analysis:

-

The resulting trajectory would be analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

-

Binding free energy would be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

-

Illustrative Results and Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described in silico protocols.

Table 1: Hypothetical Molecular Docking Results

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (within 4 Å) | Hydrogen Bonds (Residue, Distance Å) |

| This compound | -7.8 | HIS259, HIS263, ASN260, VAL283 | ASN260 (2.1), HIS259 (2.9) |

| Kojic Acid (Control) | -5.9 | HIS259, HIS263, PHE264, SER282 | HIS263 (2.5) |

Table 2: Hypothetical Molecular Dynamics Simulation Analysis (100 ns)

| Complex | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Average H-Bonds | MM-PBSA Binding Energy (kJ/mol) |

| Tyrosinase-2-Hydroxy-4-iodobenzamide | 1.8 ± 0.3 | 1.2 ± 0.2 | 2.1 ± 0.6 | -110.5 ± 12.3 |

| Tyrosinase-Kojic Acid | 2.5 ± 0.6 | 1.9 ± 0.4 | 1.3 ± 0.5 | -75.2 ± 15.8 |

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling cascade leading to melanin production, which is regulated by the target enzyme, tyrosinase.[3][11][12]

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tyrosinase - Wikipedia [en.wikipedia.org]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. youtube.com [youtube.com]

- 8. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of 2-Hydroxy-4-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-iodobenzamide, a halogenated derivative of salicylamide (B354443), presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth theoretical analysis of its structural, spectroscopic, and electronic properties. Utilizing Density Functional Theory (DFT) as the primary computational method, this document outlines the predicted molecular geometry, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and frontier molecular orbital characteristics. Furthermore, this guide explores the potential biological significance of this compound through in silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and molecular docking studies against relevant biological targets. The methodologies and predicted data presented herein serve as a valuable resource for researchers engaged in the rational design of novel therapeutic agents and functional materials based on the salicylamide framework.

Introduction

Substituted benzamides are a cornerstone in drug discovery, exhibiting a wide array of biological activities.[1] 2-Hydroxybenzamide (salicylamide) and its derivatives, in particular, have attracted considerable attention due to their analgesic, anti-inflammatory, and potential anticancer properties. The introduction of a halogen atom, such as iodine, into the aromatic ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity.[2]

This guide focuses on the theoretical and computational investigation of this compound. By employing quantum chemical calculations, we can gain detailed insights into its molecular structure and properties, which are often challenging to probe experimentally. Such theoretical studies are instrumental in understanding structure-activity relationships (SAR) and guiding the synthesis of new derivatives with enhanced efficacy and safety profiles.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a carboxamide group at position 1.

Synthesis Pathway

The primary synthetic route to this compound involves the electrophilic iodination of 2-hydroxybenzamide (salicylamide).[3] A common method utilizes iodine monochloride (ICl) as the iodinating agent in a suitable solvent like acetic acid. The reaction's regioselectivity is directed by the activating hydroxyl and amide groups.

Below is a conceptual workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Theoretical Methodology

The theoretical calculations presented in this guide were conceptualized based on common practices in computational chemistry for similar molecules. The primary method employed is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.

Computational Details

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

-

Basis Set: 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for systems with heteroatoms and potential hydrogen bonding.[4]

-

Solvation Model: The polarizable continuum model (PCM) can be used to simulate the effects of a solvent (e.g., DMSO, water) on the molecular properties.

-

Frequency Calculations: Performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

-

NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is typically used for predicting NMR chemical shifts.[5]

Spectroscopic Properties (Theoretical)

Spectroscopic techniques are crucial for the structural elucidation of newly synthesized compounds. Theoretical calculations can aid in the interpretation of experimental spectra.

FT-IR Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key vibrational modes for this compound include the O-H, N-H, C=O, and C-I stretching frequencies.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |

| O-H stretch | ~3400 | Strong, Broad |

| N-H asymmetric stretch | ~3350 | Medium |

| N-H symmetric stretch | ~3180 | Medium |

| C-H aromatic stretch | 3000-3100 | Medium to Weak |

| C=O stretch | ~1660 | Strong |

| N-H bend | ~1620 | Medium |

| C-C aromatic stretch | 1400-1600 | Medium |

| C-O stretch | ~1250 | Strong |

| C-N stretch | ~1300 | Medium |

| C-I stretch | ~550 | Medium |

Note: Predicted wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model.

NMR Spectral Analysis

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (O-H) | ~12.0 | - |

| H (N-H₂) | ~7.5, ~8.0 | - |

| H3 | ~7.8 | ~139 |

| H5 | ~7.0 | ~120 |

| H6 | ~7.5 | ~128 |

| C1 (C=O) | - | ~170 |

| C2 (C-OH) | - | ~160 |

| C3 | - | ~139 |

| C4 (C-I) | - | ~95 |

| C5 | - | ~120 |

| C6 | - | ~128 |

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential biological interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[6] A smaller energy gap suggests higher reactivity.

Table 3: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 |

The HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is often distributed over the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amide groups.

In Silico Biological Activity Assessment

Computational methods can be used to predict the pharmacological properties of a molecule, helping to prioritize candidates for further experimental testing.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. In silico models can predict these properties based on the molecule's structure.

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Distribution | |

| Blood-Brain Barrier Penetration | Likely to be a non-penetrant |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP450 2D6 Inhibition | Likely inhibitor |

| CYP450 3A4 Inhibition | Likely inhibitor |

| Excretion | |

| Primary Route | Renal and hepatic |

| Toxicity | |

| AMES Mutagenicity | Low probability |

| hERG Inhibition | Moderate risk |

These predictions are based on general QSAR models and require experimental validation.[7]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target.[8][9] Given the structural similarity to salicylamide, potential targets for this compound could include enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), and proteins implicated in cancer.

Below is a conceptual workflow for a molecular docking study.

Caption: A generalized workflow for molecular docking studies.

A hypothetical docking study of this compound into the active site of COX-2 might reveal key interactions, such as hydrogen bonding between the hydroxyl and amide groups with amino acid residues like Ser530 and Tyr385, and hydrophobic interactions involving the iodinated phenyl ring.

Conclusion

This technical guide has provided a comprehensive theoretical overview of this compound. The presented data, derived from established computational methodologies, offers valuable insights into its structural, spectroscopic, and electronic properties. The in silico predictions of its biological activity profile suggest that this molecule warrants further experimental investigation as a potential therapeutic agent. The detailed theoretical framework laid out in this document can serve as a robust starting point for future research aimed at synthesizing and evaluating novel derivatives of this compound for various applications in drug discovery and materials science. It is imperative to underscore that all theoretical data requires experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 4. Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

Methodological & Application

Synthesis of 2-Hydroxy-4-iodobenzamide: A Detailed Protocol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 2-Hydroxy-4-iodobenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the selective iodination of salicylic (B10762653) acid to yield 4-iodosalicylic acid, followed by the amidation of the carboxylic acid functionality. This method ensures high regioselectivity, avoiding the formation of isomeric impurities often encountered in the direct iodination of salicylamide (B354443).

Data Presentation

| Parameter | 4-Iodosalicylic Acid | This compound |

| Molecular Formula | C₇H₅IO₃ | C₇H₆INO₂ |

| Molecular Weight | 264.02 g/mol | 263.03 g/mol |

| Melting Point | 229-234 °C | Not explicitly found, but related iodosalicylamides have melting points in the range of 206-228°C. |

| Appearance | White to off-white powder | Expected to be a solid |

Experimental Protocols

Step 1: Synthesis of 4-Iodosalicylic Acid

This procedure is adapted from established methods for the iodination of salicylic acid, optimized for the selective formation of the 4-iodo isomer.

Materials:

-

Salicylic acid

-

Sodium iodide (NaI)

-

Sodium hypochlorite (B82951) solution (NaOCl, commercial bleach)

-

Ethanol

-

Hydrochloric acid (HCl, 10% aqueous solution)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃, 10% aqueous solution)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask, dissolve salicylic acid in ethanol.

-

Add sodium iodide to the solution and stir until it is completely dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add sodium hypochlorite solution dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Acidify the solution with a 10% aqueous solution of hydrochloric acid to a pH of approximately 2-3, which will precipitate the 4-iodosalicylic acid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold distilled water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-iodosalicylic acid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-iodosalicylic acid to this compound via the formation of an intermediate ester followed by amidation. This two-step approach within the second stage often provides higher yields and purity compared to direct amidation of the carboxylic acid.

Materials:

-

4-Iodosalicylic acid

-

Thionyl chloride (SOCl₂) or another suitable activating agent

-

Anhydrous methanol (B129727) or another suitable C4 or higher alcohol[1]

-

Ammonia (B1221849) solution (aqueous or in an organic solvent)

-

Anhydrous solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Esterification of 4-Iodosalicylic Acid

-